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molecular formula C10H6BrNO2 B170260 8-Bromoquinoline-4-carboxylic acid CAS No. 121490-67-3

8-Bromoquinoline-4-carboxylic acid

Cat. No. B170260
M. Wt: 252.06 g/mol
InChI Key: HLEBPQHZLBSIJC-UHFFFAOYSA-N
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Patent
US09296701B2

Procedure details

As shown in step 9-iv of Scheme 9, to a stirred suspension of 8-bromoquinoline-4-carbaldehyde (531.4 g, 2.25 mol) in THF (4.8 L) was added water (4.8 L) and monosodium phosphate (491.1 g, 4.05 mol). The mixture was cooled to 5° C. and, keeping the reaction temperature below 15° C., sodium chlorite (534.4 g, 4.727 mol) was slowly added portionwise as a solid over about 1 hour. After addition was complete the reaction mixture was stirred at 10° C. for 1 hour followed by the portionwise addition of 1N Na2S2O3 (1.18 L) whilst keeping the temperature below 20° C. The reaction mixture was stirred at RT followed by the removal of the THF under reduced pressure. The resulting aqueous solution containing a precipitate was treated with sat'd NaHCO3 (about 1 L) until a pH of 3 to 4 was achieved. This mixture was stirred an additional 15 minutes and the solid was collected by filtration, washed with water (2×1 L), washed with tert butyl methyl ether (2×500 mL), and dried in a convection oven at 60° C. for 48 hours. Additional drying under high vacuum provided 8-bromoquinoline-4-carboxylic acid (compound 2032, 530.7 g, 94% yield from compound 1030) as a yellowish tan solid: LC-MS=252.34 (M+H); 1H NMR (300 MHz, DMSO-d6) δ 14.09 (s, 1H), 9.16 (d, J=4.4 Hz, 1H), 8.71 (dd, J=8.6, 1.2 Hz, 1H), 8.25 (dd, J=7.5, 1.2 Hz, 1H), 8.03 (d, J=4.4 Hz, 1H), 7.64 (dd, J=8.6, 7.5 Hz, 1H).
[Compound]
Name
compound 2032
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1030
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
531.4 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 L
Type
solvent
Reaction Step Two
Quantity
534.4 g
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
1.18 L
Type
reactant
Reaction Step Four
Quantity
491.1 g
Type
reactant
Reaction Step Five
Name
Quantity
4.8 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[C:7]2[CH:12]=[O:13].P(O)(O)([O-])=[O:15].[Na+].Cl([O-])=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1.O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[C:7]2[C:12]([OH:15])=[O:13] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
compound 2032
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 1030
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
531.4 g
Type
reactant
Smiles
BrC=1C=CC=C2C(=CC=NC12)C=O
Name
Quantity
4.8 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
534.4 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Na2S2O3
Quantity
1.18 L
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Five
Name
Quantity
491.1 g
Type
reactant
Smiles
P(=O)([O-])(O)O.[Na+]
Name
Quantity
4.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred at 10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added portionwise as a solid over about 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT
CUSTOM
Type
CUSTOM
Details
followed by the removal of the THF under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting aqueous solution containing a precipitate
ADDITION
Type
ADDITION
Details
was treated with sat'd NaHCO3 (about 1 L) until a pH of 3 to 4
STIRRING
Type
STIRRING
Details
This mixture was stirred an additional 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×1 L)
WASH
Type
WASH
Details
washed with tert butyl methyl ether (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried in a convection oven at 60° C. for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Additional drying under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=C2C(=CC=NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 530.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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